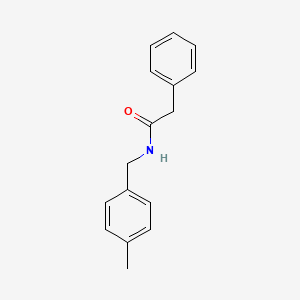

N-(4-methylbenzyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methylbenzyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a methyl group at the para position and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.

Scientific Research Applications

N-(4-methylbenzyl)-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug candidates.

Industry: It can be utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

N-(4-methylbenzyl)benzamide: Similar structure but lacks the phenylacetamide group.

N-(4-methylbenzyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a phenylacetamide group.

N-(4-methylbenzyl)-2-cyanoacetamide: Features a cyanoacetamide group.

Uniqueness

N-(4-methylbenzyl)-2-phenylacetamide is unique due to the presence of both a benzyl group and a phenylacetamide group, which can impart distinct chemical and biological properties.

Biological Activity

N-(4-methylbenzyl)-2-phenylacetamide is an organic compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H17N and a molecular weight of approximately 239.31 g/mol. The compound features a phenylacetamide structure with a 4-methylbenzyl substituent, which may enhance its biological activity through specific interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms, depending on the target organism or system being studied:

- Antimicrobial Activity : The compound may exert its effects by disrupting bacterial cell walls or inhibiting essential enzymes involved in bacterial metabolism.

- Analgesic Effects : Research suggests that compounds similar in structure to this compound could interact with pain receptors, potentially providing analgesic properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various Gram-negative bacteria, demonstrating significant antibacterial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 125 µg/mL | |

| Salmonella typhi | 100 µg/mL | |

| Pseudomonas aeruginosa | 150 µg/mL |

These results indicate that this compound could serve as a lead compound for developing new antibacterial agents.

Analgesic Activity

In animal models, compounds structurally related to this compound have shown promising analgesic effects. For example, studies involving rodent models demonstrated that these compounds could reduce pain responses significantly compared to control groups. The exact mechanism remains to be fully elucidated but may involve modulation of pain pathways mediated by specific receptors .

Case Studies

-

Study on Antibacterial Efficacy :

A recent investigation into the antibacterial properties of this compound revealed that it caused significant cell membrane disruption in Xanthomonas oryzae, leading to cell lysis at higher concentrations. Scanning electron microscopy (SEM) confirmed morphological changes consistent with bacterial death . -

Analgesic Potential in Rodent Models :

In a controlled study assessing the analgesic effects of phenylacetamides, this compound was administered to rodents experiencing induced pain. Results indicated a marked decrease in pain behaviors, suggesting its potential utility as an analgesic agent .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Mechanistic Studies : Elucidating the specific pathways and molecular targets involved in the compound's action.

- Clinical Applications : Assessing the safety and efficacy of this compound in clinical settings for antimicrobial and analgesic therapies.

Properties

CAS No. |

349126-18-7 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-phenylacetamide |

InChI |

InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)12-17-16(18)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

OGIAKMOTGFCFQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.